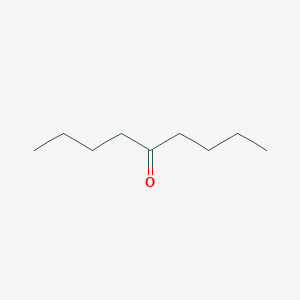

5-Nonanone

Descripción

Propiedades

IUPAC Name |

nonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-7-9(10)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCRAOTEDLMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022045 | |

| Record name | 5-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-butyl ketone is a colorless to light yellow liquid. Floats on water. Freezing point is 21 °F. (USCG, 1999), Colorless to light yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

370 °F at 760 mmHg (USCG, 1999), 188.4 °C | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

60 °C (closed cup) | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; very soluble in ether and chloroform, In water, 363 mg/L at 30 °C | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8217 at 20 °C/4 °C | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.55 [mmHg], 0.552 mm Hg at 25 °C | |

| Record name | 5-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

502-56-7 | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nonanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8B2Y1BZ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (USCG, 1999), -3.8 °C | |

| Record name | DI-N-BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-Nonanone: A Comprehensive Technical Guide

CAS Number: 502-56-7

This technical guide provides an in-depth overview of 5-nonanone, also known as dibutyl ketone. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectral data, safety and handling, and experimental protocols for its synthesis and purification.

Core Properties and Data

This compound is a colorless to light yellow liquid with a sweet, oakmoss-like odor.[1][2] It is a symmetrical ketone, formally known as nonan-5-one.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 502-56-7 | [3][4] |

| Molecular Formula | C₉H₁₈O | [3][4] |

| Molecular Weight | 142.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.826 g/mL at 25 °C | [1][6] |

| Melting Point | -50 °C to -4 °C | [3][6] |

| Boiling Point | 186-187 °C | [1][6] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils.[1][8] | [1][8] |

| Refractive Index (n20/D) | 1.419 | [1][6] |

| Vapor Pressure | 0.073 kPa (at 25.0 °C) | [3] |

Spectral Data

Key spectral data for the identification and characterization of this compound are presented below.

| Spectral Data Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available for reference. | [9] |

| ¹³C NMR | Data available for structural confirmation. | [10] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for a ketone. Gas-phase spectrum available. | [10][11] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available for molecular weight and fragmentation pattern analysis. | [10][12] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles and data from the scientific literature.

Synthesis of this compound via Ketonization of Valeric Acid

A primary route for the synthesis of this compound is the ketonic decarboxylation of valeric acid (pentanoic acid).[3] This reaction is typically carried out at high temperatures over a metal oxide catalyst. Zirconium dioxide (ZrO₂) has been identified as an effective catalyst for this transformation.

Reaction: 2 CH₃(CH₂)₃COOH → CH₃(CH₂)₃CO(CH₂)₃CH₃ + CO₂ + H₂O

Materials:

-

Valeric acid (pentanoic acid)

-

Zirconium dioxide (ZrO₂) catalyst, calcined at 400 °C

-

High-temperature tube furnace

-

Quartz reactor tube

-

Inert gas (e.g., Nitrogen)

-

Condenser

-

Collection flask

Procedure:

-

Pack a quartz reactor tube with a bed of zirconium dioxide catalyst.

-

Place the reactor tube in a horizontal tube furnace and connect it to a nitrogen gas flow.

-

Heat the furnace to the reaction temperature (e.g., 350-450 °C) under a steady flow of nitrogen.

-

Introduce valeric acid into the reactor via a syringe pump, allowing it to vaporize and pass over the heated catalyst bed.

-

The product stream, containing this compound, water, carbon dioxide, and any unreacted starting material, is passed through a condenser.

-

Collect the liquid condensate, which will consist of an organic layer (primarily this compound) and an aqueous layer.

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

The crude this compound can then be purified by distillation.

Purification of this compound

Purification of the crude this compound obtained from the synthesis is typically achieved by fractional distillation.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Assemble the distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips into the round-bottom flask.

-

Heat the flask gently using a heating mantle.

-

The mixture will begin to boil, and the vapor will rise through the distillation column.

-

Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of this compound (186-187 °C at atmospheric pressure).

-

For higher purity, a fractional distillation column should be used to effectively separate this compound from any impurities with different boiling points.

-

If the crude product contains high-boiling impurities, distillation under reduced pressure can be employed to lower the boiling point and prevent decomposition.

Visualizations

Logical Relationship of this compound Synthesis from Biomass

Caption: Synthesis pathway of this compound from biomass.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

Safety and Handling

This compound is a flammable liquid and vapor.[13] It may cause irritation upon contact with the skin, eyes, and respiratory tract.[2] Chronic exposure has been shown to induce clinical neuropathy in animal studies.[3]

GHS Hazard Information:

-

Pictograms: Flame

-

Signal Word: Warning

-

Hazard Statements: H226 (Flammable liquid and vapor)

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.[13][14]

-

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications

This compound has applications as a solvent and as an intermediate in organic synthesis.[12] It is used in the preparation of 6-(1,2,4-oxadiazol-5-yl)chroman-4-one derivatives, which act as S1P1 receptor modulators.[2] Additionally, due to its properties, it is being investigated as a potential component of diesel fuel.[3]

Reactivity Profile

Ketones, such as this compound, are reactive with many acids and bases, which can liberate heat and flammable gases. They can react with reducing agents like hydrides and alkali metals to produce flammable hydrogen gas and heat. This compound is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides and may react violently with strong oxidizing acids.[1][2] It may also attack some forms of plastics.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. longdom.org [longdom.org]

- 8. datapdf.com [datapdf.com]

- 9. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic upgrading of levulinic acid to this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Nonanone: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-nonanone, including its structural formula, various isomers, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this ketone.

This compound: Structural Formula and Identification

This compound, also known as dibutyl ketone, is a symmetrical ketone with the chemical formula C₉H₁₈O.[1][2] Its structure consists of a nine-carbon chain with a carbonyl group (C=O) at the fifth carbon position.

-

Synonyms: Dibutyl ketone, di-n-butyl ketone, valerone[4]

-

Condensed Structural Formula: CH₃(CH₂)₃CO(CH₂)₃CH₃

Below is a diagram representing the structural formula of this compound.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different structural arrangements. For the molecular formula C₉H₁₈O, several types of isomers exist, primarily positional, chain, and functional isomers.

Positional Isomerism

Positional isomers have the same carbon skeleton and the same functional group, but the functional group is located at a different position on the carbon chain. For nonanone, this refers to the different possible locations of the carbonyl group.

-

2-Nonanone: The carbonyl group is on the second carbon.

-

3-Nonanone: The carbonyl group is on the third carbon.[5][6][7]

-

4-Nonanone: The carbonyl group is on the fourth carbon.[8][9]

Chain Isomerism

Chain isomers have the same molecular formula and the same functional group, but the arrangement of the carbon chain is different (i.e., branched).

-

Example: 4-Methyl-5-nonanone (B104976) is a branched-chain isomer of this compound.[10][11]

Functional Isomerism

Functional isomers have the same molecular formula but different functional groups. Aldehydes are functional isomers of ketones.

-

Example: Nonanal is an aldehyde with the molecular formula C₉H₁₈O.

The following diagram illustrates the isomeric relationships of this compound.

References

- 1. 2-Nonanone synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H18O | CID 10405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 3-Nonanone | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nonanone|4485-09-0|lookchem [lookchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 11. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-nonanone (also known as dibutyl ketone), a significant compound in various chemical and pharmaceutical applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.38 | Triplet | 4H | -CH2-C=O (C4 & C6) |

| 1.52 | Multiplet | 4H | -CH2- (C3 & C7) |

| 1.30 | Multiplet | 4H | -CH2- (C2 & C8) |

| 0.90 | Triplet | 6H | -CH3 (C1 & C9) |

Solvent: CDCl3, Spectrometer Frequency: 90 MHz

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 211.5 | C=O (C5) |

| 42.5 | -CH2-C=O (C4 & C6) |

| 26.0 | -CH2- (C3 & C7) |

| 22.4 | -CH2- (C2 & C8) |

| 13.9 | -CH3 (C1 & C9) |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm-1) | Description of Vibration |

| 2958 | C-H stretch (alkane) |

| 2933 | C-H stretch (alkane) |

| 2872 | C-H stretch (alkane) |

| 1715 | C=O stretch (ketone) |

| 1467 | C-H bend (alkane) |

| 1378 | C-H bend (alkane) |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 11 | [M]+ (Molecular Ion) |

| 113 | 5 | [M - C2H5]+ |

| 100 | 8 | [M - C3H6]+ (McLafferty Rearrangement) |

| 86 | 6 | [C5H10O]+ (McLafferty Rearrangement) |

| 85 | 85 | [M - C4H9]+ (α-cleavage) |

| 71 | 10 | [C4H7O]+ |

| 57 | 100 | [C4H9]+ (Base Peak) |

| 43 | 50 | [C3H7]+ |

| 29 | 45 | [C2H5]+ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and can be adapted for similar aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence was used.

-

Number of Scans: 16 scans were acquired.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.

-

Spectral Width: A spectral width of approximately 10 ppm was used.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of 13C, a higher number of scans (typically 1024 or more) were averaged to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both 1H and 13C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained from a neat liquid film. A single drop of this compound was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for the analysis.

-

Data Acquisition:

-

A background spectrum of the clean KBr plates was recorded.

-

The sample was then placed in the spectrometer, and the spectrum was recorded over a range of 4000 to 400 cm-1.

-

A total of 16 scans were co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final IR spectrum was obtained by ratioing the sample spectrum against the background spectrum, yielding a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode was used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Injection: A 1 µL sample of a dilute solution of this compound in dichloromethane (B109758) was injected in splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used for separation.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

-

Temperature Program: The oven temperature was initially held at 60°C for 1 minute, then ramped at a rate of 10°C/min to 200°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.

-

Mass Analyzer: A quadrupole mass analyzer was used.

-

Scan Range: The mass-to-charge ratio (m/z) was scanned over a range of 20 to 200 amu.

-

Ion Source Temperature: The ion source was maintained at 230°C.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Mass Spectrometry Fragmentation of this compound.

Caption: General Experimental Workflow for Spectroscopic Analysis.

Synthesis of 5-Nonanone from Valeric Acid: A Technical Guide

Introduction

The conversion of valeric acid to 5-nonanone represents a significant reaction in the fields of biofuel production and fine chemical synthesis. This process, known as ketonization or ketonic decarboxylation, involves the coupling of two carboxylic acid molecules to form a symmetrical ketone with the concomitant release of carbon dioxide and water. This compound, a nine-carbon ketone, is a valuable intermediate that can be further upgraded to diesel and jet fuel range hydrocarbons. This guide provides an in-depth overview of the synthesis of this compound from valeric acid, focusing on catalytic methods, experimental protocols, and reaction mechanisms.

Catalytic Ketonization: The Primary Synthetic Route

The most prevalent and efficient method for synthesizing this compound from valeric acid is through catalytic ketonization. This reaction is typically carried out in the gas phase at elevated temperatures over a solid catalyst.

Reaction:

2 CH₃(CH₂)₃COOH (Valeric Acid) → CH₃(CH₂)₃CO(CH₂)₃CH₃ (this compound) + CO₂ + H₂O

Metal oxides are the most widely studied and effective catalysts for this transformation, with zirconia (ZrO₂) and ceria (CeO₂) demonstrating high activity and selectivity.[1][2] The amphoteric nature of these oxides is believed to be crucial for the catalytic cycle.[1]

Catalyst Selection and Performance

A variety of metal oxides have been investigated for the ketonization of valeric acid. The choice of catalyst significantly impacts the conversion of valeric acid and the selectivity towards this compound.

| Catalyst | Temperature (°C) | Valeric Acid Conversion (%) | This compound Yield (%) | Reference |

| ZrO₂ | 350 | >95 | ~90 | [2] |

| ZrO₂ | 400 | >98 | ~95 | [2] |

| CeO₂ | 400 | ~80 | ~75 | [1] |

| TiO₂ | 400 | ~90 | ~85 | [1] |

| Al₂O₃ | 450 | Moderate | Moderate | [2] |

| CeO₂/SiO₂ | Not Specified | High Selectivity | Not Specified | [3] |

Table 1: Performance of Various Metal Oxide Catalysts in the Gas-Phase Ketonization of Valeric Acid.

Zirconia, in particular, has emerged as a highly effective catalyst, often exhibiting near-quantitative conversion of valeric acid with high selectivity to this compound at temperatures between 350-450°C.[2] The crystalline phase of zirconia can influence its catalytic activity, with the tetragonal phase often reported to be more active than the monoclinic phase.[4]

Experimental Protocols

This section outlines a general experimental procedure for the gas-phase ketonization of valeric acid over a zirconia catalyst.

Catalyst Preparation (Zirconia via Precipitation)

A common method for synthesizing zirconia catalysts is through precipitation.

Materials:

-

Zirconium salt (e.g., zirconyl nitrate, ZrO(NO₃)₂·xH₂O)

-

Precipitating agent (e.g., aqueous ammonia, NH₄OH)

-

Deionized water

Procedure:

-

Dissolve the zirconium salt in deionized water to form a solution of a desired concentration.

-

Slowly add the precipitating agent dropwise to the zirconium salt solution while stirring vigorously. This will lead to the formation of a zirconium hydroxide (B78521) precipitate.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete precipitation.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

-

Dry the resulting solid in an oven at a temperature around 100-120°C overnight.

-

Calcine the dried powder in a furnace at a high temperature (e.g., 500-600°C) for several hours to obtain the final zirconia catalyst.

Gas-Phase Ketonization Reaction

Apparatus:

-

Fixed-bed reactor (typically a quartz or stainless steel tube)

-

Tube furnace with temperature controller

-

Mass flow controllers for carrier gas

-

Syringe pump for feeding liquid valeric acid

-

Condenser and collection system for products

Procedure:

-

A packed bed of the zirconia catalyst is loaded into the fixed-bed reactor.

-

The reactor is placed in the tube furnace and heated to the desired reaction temperature (e.g., 400°C) under a flow of an inert carrier gas (e.g., nitrogen or argon).

-

Once the temperature has stabilized, liquid valeric acid is introduced into the reactor at a constant flow rate using a syringe pump. The valeric acid is vaporized and carried over the catalyst bed by the inert gas.

-

The reaction products exiting the reactor are passed through a condenser to liquefy the this compound and any unreacted valeric acid.

-

The liquid products are collected in a cold trap or a suitable collection vessel.

-

The gaseous products (primarily CO₂) are vented or collected for analysis.

-

The collected liquid products are then analyzed using techniques such as gas chromatography (GC) to determine the conversion of valeric acid and the yield of this compound.

Product Purification

The collected liquid product mixture will primarily contain this compound, unreacted valeric acid, and water.

-

Separation: The organic layer can be separated from the aqueous layer using a separatory funnel.

-

Washing: The organic layer can be washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities (unreacted valeric acid).

-

Drying: The washed organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Distillation: Finally, fractional distillation under reduced pressure can be employed to purify the this compound from any other remaining impurities.

Reaction Mechanism and Signaling Pathway

The widely accepted mechanism for the ketonization of carboxylic acids over metal oxide surfaces involves the formation of a β-keto acid intermediate.

References

- 1. Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Kinetics of Valeric Acid Ketonization and Ketenization in Catalytic Pyrolysis on Nanosized SiO2 , γ-Al2 O3 , CeO2 /SiO2 , Al2 O3 /SiO2 and TiO2 /SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]

Physical properties of dibutyl ketone

An In-depth Technical Guide to the Physical Properties of Dibutyl Ketone

Introduction

Dibutyl ketone, systematically known as 5-nonanone, is an aliphatic ketone with the chemical formula C9H18O. It is a colorless to pale yellow liquid with a characteristic fruity or pungent odor. As a higher molecular weight ketone, its physical properties are of significant interest in various industrial and research applications, including its use as a solvent for resins and lacquers, in organic synthesis, and in the formulation of certain fragrance compounds. This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Quantitative Physical Properties

The physical properties of dibutyl ketone have been well-characterized through various experimental and computational methods. The following table summarizes the key quantitative data from established chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | PubChem, NIST |

| Molecular Weight | 142.24 g/mol | PubChem, NIST |

| Appearance | Colorless to pale yellow liquid | Chemical Suppliers |

| Odor | Fruity, pungent | Chemical Suppliers |

| Boiling Point | 188 °C (at 760 mmHg) | PubChem, NIST |

| Melting Point | -32.6 °C | PubChem |

| Density | 0.826 g/cm³ at 20 °C | PubChem, NIST |

| Vapor Pressure | 0.8 mmHg at 25 °C | PubChem |

| Flash Point | 63 °C (145 °F) - closed cup | Chemical Suppliers |

| Solubility in Water | 0.3 g/L at 20 °C (Slightly soluble) | PubChem |

| Refractive Index | 1.422 at 20 °C | NIST |

| LogP (Octanol/Water) | 2.89 | PubChem |

Experimental Protocols

The determination of the physical properties of a liquid chemical like dibutyl ketone follows standardized laboratory procedures. Below are detailed methodologies for measuring some of the key properties listed above.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Receiving flask

Procedure:

-

Assembly: Assemble the distillation apparatus in a fume hood. Place a sample of dibutyl ketone (approximately 2/3 full) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Heating: Begin heating the flask gently using the heating mantle.

-

Observation: Observe the liquid as it begins to boil and the vapor rises. Note the temperature when the first drop of distillate is collected in the receiving flask.

-

Data Recording: Continue to heat until a steady stream of distillate is produced and the temperature reading on the thermometer stabilizes. This stable temperature is recorded as the boiling point.

-

Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction may be applied to normalize the boiling point to standard pressure.

Determination of Density (Pycnometer Method)

Objective: To accurately measure the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

-

Filling with Water: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 20 °C. Allow it to equilibrate for 20-30 minutes. Ensure the water level is at the capillary mark. Dry the outside of the pycnometer and weigh it (m2).

-

Filling with Sample: Empty and dry the pycnometer completely. Fill it with dibutyl ketone and repeat the equilibration process in the 20 °C water bath. Adjust the level to the mark, dry the exterior, and weigh it (m3).

-

Calculation:

-

Mass of water = m2 - m1

-

Volume of pycnometer = (m2 - m1) / ρ_water (where ρ_water at 20 °C is ~0.9982 g/cm³)

-

Mass of dibutyl ketone = m3 - m1

-

Density of dibutyl ketone = (m3 - m1) / Volume of pycnometer

-

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid sample like dibutyl ketone.

Caption: Workflow for physical property characterization.

A Comprehensive Technical Guide to the Solubility of 5-Nonanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-nonanone, a key intermediate in various chemical syntheses. Understanding its behavior in different organic solvents is crucial for process design, reaction optimization, and purification in research and industrial applications.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, where both the solute and solvent are liquids, this can range from complete miscibility (soluble in all proportions) to partial miscibility or immiscibility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses a polar carbonyl group (C=O) but also has two nonpolar butyl chains, giving it a degree of amphiphilicity. This structure dictates its solubility in a range of organic solvents.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and qualitative descriptions, this compound is expected to be miscible or highly soluble in many common organic solvents. Qualitative sources indicate that this compound is "soluble in alcohol and oils" and "very soluble in ether and chloroform"[1][2]. Its water solubility is reported to be low, at 256 mg/L at 25 °C[2].

Due to the lack of specific quantitative data points, the following table provides a qualitative summary based on available information and chemical principles. For many applications, particularly in synthetic chemistry, assuming miscibility with common non-protic and alcoholic solvents is a reasonable starting point, though experimental verification is always recommended.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble/Miscible | The hydroxyl group of alcohols can hydrogen bond with the carbonyl oxygen of this compound, and the alkyl chains are compatible. |

| Ethers | Diethyl Ether | Very Soluble/Miscible | Both are polar aprotic compounds with ether linkages capable of dipole-dipole interactions with the carbonyl group. |

| Chlorinated | Chloroform | Very Soluble/Miscible | Chloroform is a polar solvent that can effectively solvate the carbonyl group of this compound. |

| Ketones | Acetone (B3395972) | Miscible | As a ketone itself, acetone has similar intermolecular forces to this compound, leading to high compatibility. |

| Esters | Ethyl Acetate | Soluble/Miscible | The ester group is polar and can interact with the carbonyl group of this compound. |

| Hydrocarbons | Hexane, Toluene | Soluble | The long alkyl chains of this compound allow for van der Waals interactions with nonpolar hydrocarbon solvents. Solubility may be lower than in more polar solvents. |

| Water | - | Slightly Soluble | The polar carbonyl group allows for some interaction with water, but the large nonpolar alkyl chains limit its solubility.[2] |

Experimental Protocol for Solubility Determination

For precise quantitative determination of the solubility of this compound in various organic solvents, the following experimental protocol, based on the isothermal equilibrium and gravimetric method, is recommended. This method is suitable for liquid-liquid systems where one component is expected to be significantly more volatile, allowing for its removal by evaporation.

Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Calibrated pipettes and syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from several hours to a couple of days, depending on the system. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, cease agitation and allow the phases to separate completely while maintaining the constant temperature.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated solvent phase using a calibrated pipette or syringe. Avoid disturbing the undissolved this compound layer.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the mass of the vial with the solution.

-

-

Gravimetric Determination:

-

Place the vial containing the sample in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (boiling point of this compound is approximately 187 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue heating until all the solvent has evaporated and a constant weight of the vial containing the this compound residue is achieved. This is confirmed by repeated weighing after further drying periods until the mass no longer changes.

-

After cooling to room temperature in a desiccator, record the final mass of the vial and the this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the solution withdrawn.

-

Express the solubility in desired units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the isothermal equilibrium and gravimetric method.

References

The Chemical Reactivity of Aliphatic Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactivity of aliphatic ketones, compounds of pivotal importance in organic synthesis and drug development. This document details the fundamental reaction mechanisms, presents available quantitative data for comparative analysis, and provides explicit experimental protocols for key transformations. The information is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction to the Reactivity of Aliphatic Ketones

Aliphatic ketones are characterized by a carbonyl functional group (C=O) bonded to two alkyl chains. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates the majority of their chemical reactivity. Nucleophilic attack on the electrophilic carbonyl carbon and reactions involving the enol or enolate forms are the two principal modes of reactivity.

The reactivity of aliphatic ketones is influenced by both electronic and steric factors. Electron-donating alkyl groups reduce the electrophilicity of the carbonyl carbon, making ketones generally less reactive than aldehydes.[1][2][3] Steric hindrance from the two alkyl substituents can also impede the approach of nucleophiles.[1][2]

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aliphatic ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Grignard and Organolithium Reactions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aliphatic ketones to form tertiary alcohols upon acidic workup.

Experimental Protocol: Grignard Reaction with 2-Pentanone

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction mixture should be stirred continuously.

-

Once the Grignard reagent has formed (disappearance of magnesium), cool the flask in an ice bath.

-

Slowly add a solution of 2-pentanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by distillation or column chromatography.

Reactions at the α-Carbon: Enols and Enolates

The α-hydrogens of aliphatic ketones are acidic (pKa ≈ 19-20) due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion.[4] Enolates are key nucleophilic intermediates in a variety of important carbon-carbon bond-forming reactions.

Alpha-Halogenation

Aliphatic ketones can be halogenated at the α-position under both acidic and basic conditions.[5]

-

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. The rate of halogenation is independent of the halogen concentration and is catalyzed by acid.[6][7] Typically, monohalogenation is the major product.[8]

-

Base-Promoted Halogenation: This reaction proceeds through an enolate intermediate. The introduction of a halogen increases the acidity of the remaining α-hydrogens, leading to polyhalogenation.[5][8]

Experimental Protocol: Acid-Catalyzed Bromination of 2-Butanone (B6335102)

Materials:

-

2-Butanone

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

Procedure:

-

In a round-bottom flask, dissolve 2-butanone in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring. The reaction should be monitored for the disappearance of the bromine color.

-

Once the reaction is complete, quench any excess bromine by adding a few drops of sodium bisulfite solution.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the α-bromoketone by distillation.

Aldol (B89426) Condensation

The aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone (an aldol addition product). Subsequent dehydration can lead to an α,β-unsaturated ketone.[9][10][11]

Experimental Protocol: Base-Catalyzed Aldol Condensation of Acetone (B3395972)

Materials:

-

Acetone

-

10% Aqueous sodium hydroxide (B78521) solution

-

Ethanol

Procedure:

-

In a flask, combine acetone and ethanol.

-

Slowly add the 10% aqueous sodium hydroxide solution with stirring.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude β-hydroxy ketone.

-

The product can be dehydrated by heating with a catalytic amount of acid to form the α,β-unsaturated ketone.

Oxidation and Reduction Reactions

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts an aliphatic ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as m-CPBA, or hydrogen peroxide with a Lewis acid.[4][8][12][13][14] The reaction involves the migration of one of the alkyl groups to the oxygen of the peroxyacid. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[8]

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone (B45756)

Materials:

-

Cyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfite (B76179) solution

Procedure:

-

Dissolve cyclohexanone in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Add m-CPBA portion-wise with stirring, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxyacid by adding sodium sulfite solution.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude ε-caprolactone.

-

Purify the product by distillation under reduced pressure.

Reduction of Aliphatic Ketones

Aliphatic ketones can be reduced to alkanes via several methods, most notably the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for substrates stable to strong acid.[15][16][17]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures and is suitable for substrates stable to strong base.[15]

Experimental Protocol: Modified Clemmensen Reduction of 4-Heptanone (B92745)

Materials:

-

Zinc dust

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

4-Heptanone

Procedure:

-

Activate zinc dust by stirring with 2% hydrochloric acid, followed by washing with water, ethanol, acetone, and dry ether.

-

In a four-necked flask equipped with a mechanical stirrer, gas inlet, and low-temperature thermometer, add anhydrous diethyl ether and cool to -15 °C.

-

Bubble hydrogen chloride gas through the ether for approximately 45 minutes.

-

Add 4-heptanone while maintaining the temperature below -15 °C.

-

Add the activated zinc powder portion-wise, allowing the temperature to rise to -5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice, extract with ether, wash, dry, and remove the solvent to obtain n-heptane.

Alkene Synthesis from Aliphatic Ketones

Wittig Reaction

The Wittig reaction is a versatile method for converting aliphatic ketones into alkenes using a phosphorus ylide (Wittig reagent).[1][15][18][19][20] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. The stereoselectivity depends on the nature of the ylide.

Experimental Protocol: Wittig Reaction of Cyclohexanone with Methylenetriphenylphosphorane

Materials:

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Cyclohexanone

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and add potassium tert-butoxide portion-wise with stirring.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of cyclohexanone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with pentane.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude methylenecyclohexane.

-

Purify the product by distillation.

Quantitative Data on Reactivity

Table 1: Relative Reactivity of Carbonyl Compounds in Nucleophilic Addition

| Carbonyl Compound | Relative Reactivity | Factors Influencing Reactivity |

| Formaldehyde | Highest | Least steric hindrance, highest electrophilicity. |

| Aliphatic Aldehydes | High | Less steric hindrance and more electrophilic than ketones.[2] |

| Aliphatic Ketones | Moderate | Increased steric hindrance and reduced electrophilicity due to two electron-donating alkyl groups.[1][2] |

| Aromatic Aldehydes | Low | Resonance donation from the aromatic ring reduces electrophilicity. |

| Aromatic Ketones | Lowest | Combination of steric hindrance and resonance effects. |

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

Data compiled from various sources, including[8].

Table 3: Product Yields for Selected Wittig Reactions with Aliphatic Ketones

| Ketone | Ylide | Product | Yield (%) |

| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | ~60-80 |

| 2-Pentanone | Ph₃P=CHCH₃ | 3-Methyl-2-hexene (E/Z mixture) | ~70-90 |

| Acetone | Ph₃P=CHPh | 2-Phenylpropene | ~85 |

Yields are approximate and can vary significantly with reaction conditions.

Reaction Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Caption: General mechanism of nucleophilic addition to a ketone.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 4. catalog.data.gov [catalog.data.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 8. Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2-Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldol condensation - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. mdpi.com [mdpi.com]

- 18. orgosolver.com [orgosolver.com]

- 19. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 20. NDRL/NIST Solution Kinetics Database - Databases - UW-Madison Libraries [search.library.wisc.edu]

In-Depth Technical Guide: Toxicological Profile of 5-Nonanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nonanone, also known as dibutyl ketone, is a symmetrical aliphatic ketone. While it has applications in various industrial processes, a comprehensive understanding of its toxicological profile is crucial for ensuring occupational safety and for its potential consideration in broader contexts such as drug development, where understanding the toxicity of structurally related compounds is essential. This technical guide provides a detailed overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various routes of exposure, with the primary data pointing towards moderate to low acute toxicity.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route of Administration | Value | Reference |

| LDLo (Lowest Published Lethal Dose) | Rat | Oral | 1 g/kg | [1] |

| LD50 (Median Lethal Dose) | Mouse | Intravenous | 138 mg/kg | [1] |

Experimental Protocols:

-

Intravenous LD50 (Mouse): The intravenous LD50 study in mice involved administering this compound directly into the bloodstream. The observed toxic effect was a behavioral alteration, specifically a change in sleep time, including a change in the righting reflex.[1]

Neurotoxicity

The most significant toxicological concern associated with this compound is its neurotoxicity, which has been demonstrated in animal studies. Chronic exposure can lead to a peripheral neuropathy.

Chronic Neurotoxicity Study in Rats

A key study investigated the neurotoxic effects of chronic oral exposure to this compound in Sprague-Dawley rats.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing Regimen: this compound was dissolved in corn oil and administered by gavage daily. The dosing was escalated during the study: 150 mg/kg/day for the first 3 weeks, followed by 750 mg/kg/day for the next 8 weeks, and finally 1500 mg/kg/day for the last 3 weeks.

-

Co-exposure Group: To investigate potential metabolic interactions, a separate group of rats received 750 mg/kg of methyl ethyl ketone (MEK) by gavage twice a week in addition to the this compound administration.

-

Control Groups: Control groups received either corn oil alone or corn oil with MEK.

-

Observations: Animals were observed daily for signs of toxicity. Body weights were recorded weekly. The primary endpoint for neurotoxicity was the onset of severe hind limb weakness or paralysis, characterized by the dragging of at least one hind foot.[2]

Results:

-

Clinical Signs: Rats treated with this compound alone developed marked hind limb paralysis with muscular wasting at 14 weeks.[2] The group co-exposed to MEK developed these signs earlier, at 11 weeks, indicating a potentiation of neurotoxicity.[2]

-

Body Weight: A significant reduction in weight gain was observed in rats receiving this compound compared to the control group.[2]

-

Pathology: The neuropathy is characterized by the formation of giant axonal swellings filled with neurofilaments.[2]

Mechanism of Neurotoxicity: Metabolic Activation

The neurotoxicity of this compound is not caused by the parent compound itself but rather by its metabolites. The potentiation of toxicity by MEK, a known inducer of microsomal enzymes, strongly suggests that metabolic activation is a critical step.

The proposed metabolic pathway involves the ω-1 oxidation of this compound by microsomal enzymes to produce γ-diketones, which are the ultimate neurotoxic agents.

Caption: Metabolic activation of this compound to neurotoxic metabolites.

Genotoxicity

There is a lack of specific studies on the genotoxicity of this compound. To assess the mutagenic potential of a chemical, a battery of tests is typically employed, including the Ames test and in vitro chromosomal aberration assays.

General Experimental Protocols for Genotoxicity Testing

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium, suggesting that the substance has induced a reverse mutation.

-

In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a specific incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations such as breaks, gaps, and exchanges.

Carcinogenicity

No long-term carcinogenicity bioassays specifically for this compound have been identified in the reviewed literature. The potential for carcinogenicity is often initially assessed based on genotoxicity data and structure-activity relationships. The absence of genotoxicity data for this compound makes it difficult to predict its carcinogenic potential.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not currently available. Standardized studies to evaluate these endpoints are typically conducted according to OECD guidelines.

General Experimental Protocol for Reproductive/Developmental Toxicity Screening (Following OECD 421)

-

Animal Model: Typically rats.

-

Dosing: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Endpoints: A range of endpoints are evaluated, including:

-

Parental animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.

-

Offspring: Viability, clinical signs, body weight, and developmental landmarks.

-

Post-mortem: Gross and histopathological examination of reproductive organs in parental animals.

-

Conclusion

The primary toxicological concern for this compound is its neurotoxicity following chronic exposure, which is mediated through metabolic activation to γ-diketones. While some acute toxicity data are available, there is a notable lack of information regarding its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The potentiation of its neurotoxicity by MEK highlights the importance of considering metabolic interactions when assessing its risk. Further research is warranted to fill the existing data gaps and provide a more complete toxicological profile for this compound. This information is critical for establishing appropriate safety measures in occupational settings and for a comprehensive understanding of the structure-activity relationships of aliphatic ketones.

References

5-Nonanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Nonanone, a ketone of interest in various scientific domains. This document details its commercial availability, physicochemical properties, synthesis, and analytical methods, with a focus on providing practical information for laboratory applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher. Common package sizes range from small laboratory quantities (e.g., 25 mL) to larger bulk quantities (e.g., 500 g or more).

Below is a summary of representative commercial suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Example Product Number | Purity | Package Sizes |

| Sigma-Aldrich | 136948 | 98% | 25 g, 100 g |

| Thermo Scientific Chemicals | 159760250 | 98% | 25 mL, 100 mL |

| TCI America | N0294 | >98.0% (GC) | 25 mL, 100 mL, 500 mL |

| AK Scientific | J92193 | Not specified | 25 mL |